This compound can be classified as a malonic acid derivative due to its structural characteristics, which include a central malonic acid moiety with additional functional groups that enhance its reactivity and biological activity. The methoxyphenyl group contributes to the compound's unique properties, potentially influencing its interaction with biological targets.
The synthesis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid can be approached through several methods, typically involving the reaction of malonic acid derivatives with appropriate aldehydes or ketones. One common method involves the use of aldol condensation or Michael addition reactions, where malonic acid is reacted with a substituted phenyl allyl compound.
This synthetic approach allows for the generation of various derivatives by altering the substituents on the phenyl ring or modifying the malonic acid component.
The molecular structure of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid can be described as follows:
2-(3-(3-Methoxyphenyl)allylidene)malonic acid may participate in various chemical reactions typical for malonic acids and their derivatives:
These reactions are facilitated by the electron-withdrawing nature of the carboxylic acids, enhancing nucleophilicity at adjacent sites.
The mechanism of action for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid is primarily linked to its potential biological activities. These may include:
The specific mechanism would depend on experimental data from biological assays and structure-activity relationship studies.
The physical and chemical properties of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid include:
2-(3-(3-Methoxyphenyl)allylidene)malonic acid has several potential applications:
Research into this compound continues to explore its full range of biological activities and synthetic applications, making it a valuable subject for ongoing study in medicinal chemistry and organic synthesis.
2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a structurally specialized malonic acid derivative featuring:
Table 1: Key Identifiers of 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid
Property | Value |
---|---|
IUPAC Name | 2-[(E)-3-(3-methoxyphenyl)prop-2-en-1-ylidene]propanedioic acid |
Chemical Abstracts Service Registry Number | 14160-39-5 |
Molecular Formula | C₁₃H₁₂O₅ |
Molecular Weight | 248.23 g/mol |
Canonical SMILES | COC1=CC=CC(=C1)/C=C/C=C(C(=O)O)C(=O)O |
InChIKey | MGLHHXROZCJFQL-HWKANZROSA-N |
The (E)-stereochemistry (trans configuration) at the allylidene double bond is confirmed by IUPAC notation and spectroscopic data [10]. The methoxy group's meta-position on the phenyl ring distinguishes it from ortho/para analogues [10].
Malonic acid (propanedioic acid) was first isolated in 1858 via oxidation of malic acid [7] [9]. Its derivatives gained prominence in the 20th century for:
This compound bridges classical malonate chemistry and advanced applications:
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0